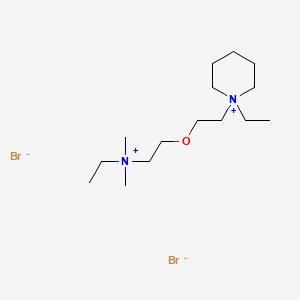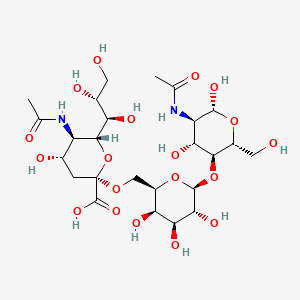
6-Sialyllactosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sialyllactosamine is a sialylated oligosaccharide found in human and bovine milk. It is a significant component of human milk oligosaccharides, which play a crucial role in the defense of breast-fed infants against pathogens . This compound is also present in bovine milk, although in different quantities compared to human milk .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Sialyllactosamine involves the enzymatic transfer of sialic acid to lactosamine. This process is catalyzed by α-2,6-sialyltransferase, which attaches sialic acid to the outermost galactosyl residues on otherwise fully assembled branched glycans . The enzyme can be produced in Pichia pastoris, a yeast commonly used for recombinant protein production .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation using genetically engineered strains of Pichia pastoris. The production process requires careful control of N-terminal truncations by host-inherent protease activities to ensure high-quality enzyme production .
Chemical Reactions Analysis
Types of Reactions
6-Sialyllactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include modified sialyllactosamines with different functional groups, which can be used for various scientific and industrial applications.
Scientific Research Applications
6-Sialyllactosamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: It plays a role in cell-cell recognition and signaling processes.
Medicine: It has potential as an antiviral agent, particularly against influenza and SARS-CoV-2
Industry: It is used in the production of infant formulas to mimic the composition of human milk.
Mechanism of Action
6-Sialyllactosamine exerts its effects by interacting with specific molecular targets. For example, it binds to the hemagglutinin protein on the surface of influenza viruses, preventing the virus from attaching to host cells . This interaction is facilitated by the sialic acid moiety of this compound, which mimics the natural receptors on host cells.
Comparison with Similar Compounds
Similar Compounds
3-Sialyllactosamine: Another sialylated oligosaccharide found in milk.
6-Sialyllactose: A similar compound with a different sugar backbone.
3-Sialyllactose: Another variant with a different linkage of sialic acid.
Uniqueness
6-Sialyllactosamine is unique due to its specific α-2,6 linkage of sialic acid to lactosamine, which gives it distinct biological properties. This linkage is crucial for its role in antiviral activity and cell signaling .
Properties
CAS No. |
64364-50-7 |
|---|---|
Molecular Formula |
C25H42N2O19 |
Molecular Weight |
674.6 g/mol |
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41)/t9-,10+,11+,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22+,23-,25+/m0/s1 |
InChI Key |
RPSBVJXBTXEJJG-LURNZOHQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O)CO)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



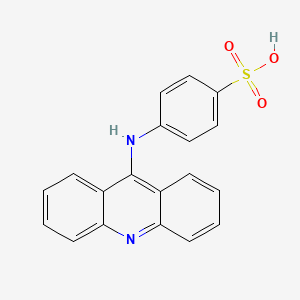

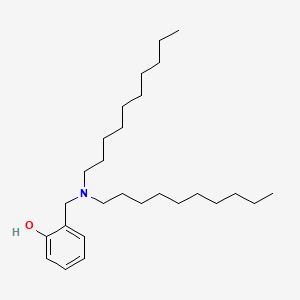

![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
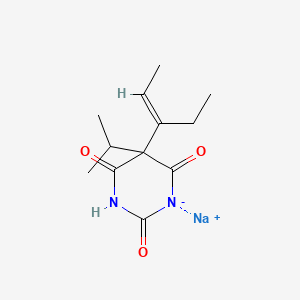
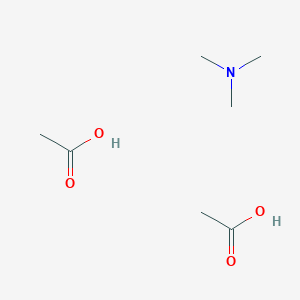
![4,4'-[(6-Methoxypyridin-2-yl)methylene]diphenol](/img/structure/B14506979.png)
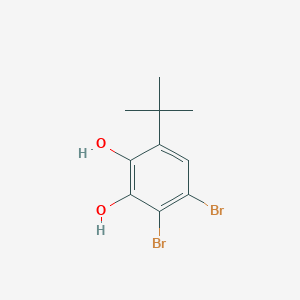
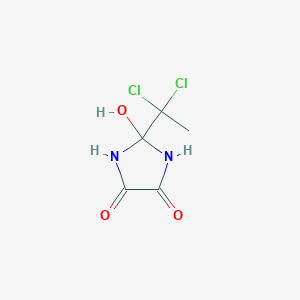
![[4-(1-Oxooctahydro-2h-isoindol-2-yl)phenyl]acetic acid](/img/structure/B14506985.png)
